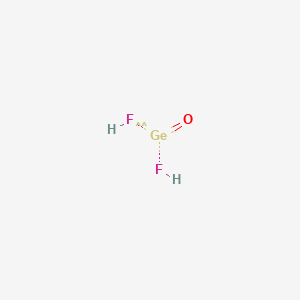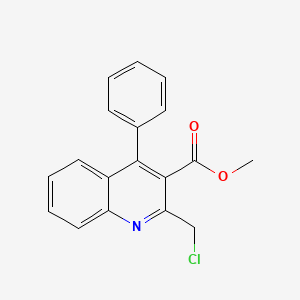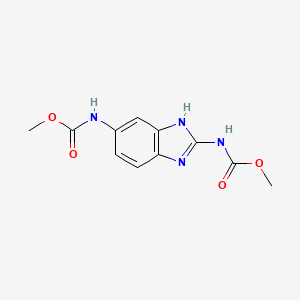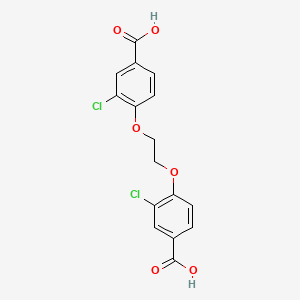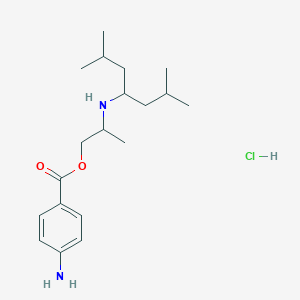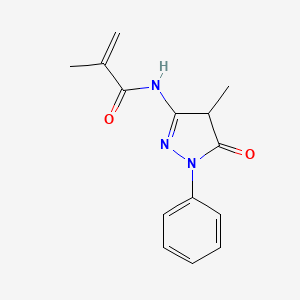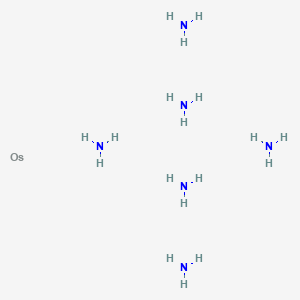
Osmium ammine-B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Osmium ammine-B is a polyamminic electron-dense compound primarily used for the specific detection of DNA in electron microscopy. It is a Schiff-type reagent that binds to free aldehyde groups on DNA, allowing for high-resolution imaging in cytochemical studies .
準備方法
The synthesis of osmium ammine-B involves a simpler and more reproducible method compared to its predecessor, osmium ammine. The preparation technique includes the following steps :
Acid Hydrolysis: This step involves the removal of purine bases from deoxyribose, creating free aldehyde groups.
Binding with Schiff Reagent: The free aldehyde groups react with the Schiff reagent, resulting in specifically stained DNA.
Stabilization: The reagent is stabilized to ensure it remains effective for over a year and dissolves completely in water.
Industrial production methods focus on ensuring the reagent’s stability and reproducibility, avoiding the need for reoptimization of staining conditions for each batch .
化学反応の分析
Osmium ammine-B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various osmium oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common reagents used in these reactions include acids for hydrolysis and Schiff reagents for binding . The major products formed from these reactions are electron-dense complexes that are useful in electron microscopy .
科学的研究の応用
Osmium ammine-B has a wide range of applications in scientific research, including :
Chemistry: Used for specific DNA staining in electron microscopy, allowing for high-resolution imaging of DNA structures.
Biology: Facilitates the study of DNA within cells, aiding in the understanding of cellular processes and structures.
Medicine: Used in cytochemical studies to detect DNA in various medical research applications.
Industry: Employed in the production of high-resolution imaging reagents for electron microscopy.
作用機序
The mechanism of action of osmium ammine-B involves its binding to free aldehyde groups on DNA. This binding occurs through a Feulgen-type reaction, where acid hydrolysis removes purine bases from deoxyribose, creating aldehyde groups that react with the Schiff reagent . This reaction results in the specific staining of DNA, allowing for high-resolution imaging in electron microscopy .
類似化合物との比較
Osmium ammine-B is unique compared to other similar compounds due to its stability and reproducibility. Similar compounds include :
Osmium ammine: The predecessor of this compound, which had a higher failure rate in preparation.
Ruthenium ammine: Another Schiff-type reagent used for DNA staining but with different stability and reactivity properties.
Platinum ammine: Used in similar applications but with different chemical properties and reactivity.
This compound stands out due to its longer shelf life, complete solubility in water, and consistent performance in DNA staining .
特性
分子式 |
H18N6Os |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
azane;osmium |
InChI |
InChI=1S/6H3N.Os/h6*1H3; |
InChIキー |
DPKNPBGBOVYSDV-UHFFFAOYSA-N |
正規SMILES |
N.N.N.N.N.N.[Os] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


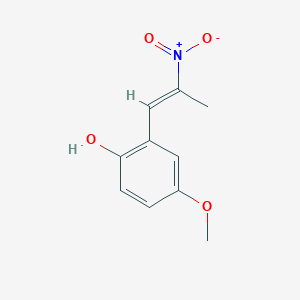
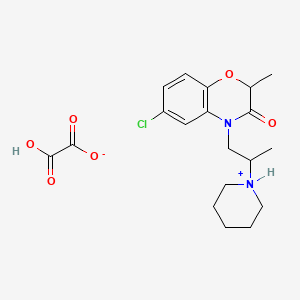
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
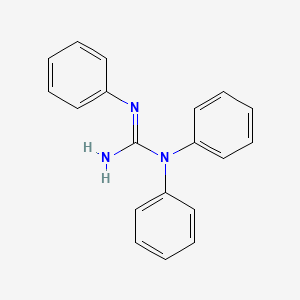
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
